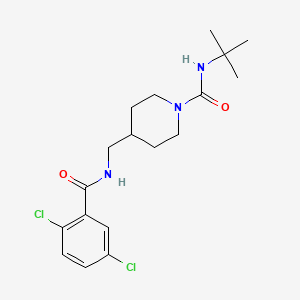
N-(tert-butyl)-4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The purpose of
Mecanismo De Acción
BTK is a key regulator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 selectively inhibits BTK by binding to the active site of the enzyme, preventing its activation and downstream signaling. This results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity, resulting in the suppression of B-cell receptor signaling and downstream signaling pathways. This leads to the inhibition of B-cell activation, proliferation, and survival, which is beneficial in the treatment of various diseases. TAK-659 has also been shown to have minimal off-target effects, making it a selective and specific inhibitor of BTK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its selectivity and specificity for BTK, its potent inhibitory effects on B-cell receptor signaling, and its potential use in combination therapies with other drugs. However, the compound also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the study of TAK-659, including the development of more potent and selective BTK inhibitors, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of combination therapies with other drugs. Additionally, TAK-659 has potential applications in the treatment of other diseases, such as viral infections and neurological disorders, which warrant further investigation.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,5-dichlorobenzoyl chloride with N-(tert-butyl)piperidine-1-carboxamide. This reaction produces N-(tert-butyl)-4-(2,5-dichlorobenzoyl)piperidine-1-carboxamide, which is then treated with formaldehyde and sodium cyanoborohydride to yield N-(tert-butyl)-4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to selectively inhibit BTK, which plays a crucial role in the development and progression of these diseases. TAK-659 has also been studied for its potential use in combination therapies with other drugs, such as immune checkpoint inhibitors and chemotherapy agents.
Propiedades
IUPAC Name |
N-tert-butyl-4-[[(2,5-dichlorobenzoyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O2/c1-18(2,3)22-17(25)23-8-6-12(7-9-23)11-21-16(24)14-10-13(19)4-5-15(14)20/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEATJPCXUYXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

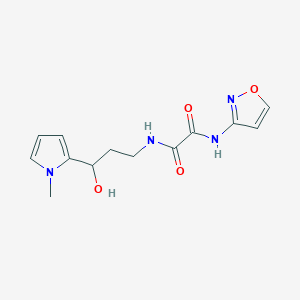
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2928960.png)
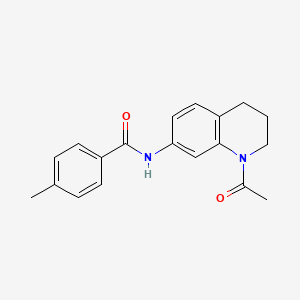
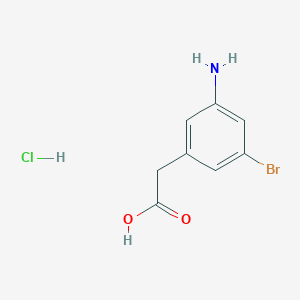
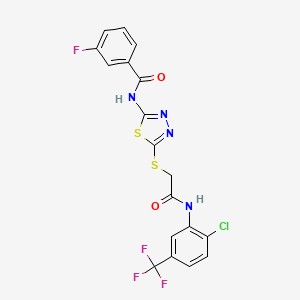

![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2928968.png)
![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2928973.png)
![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)
![2-[(4-Methylfuran-2-yl)methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2928976.png)

